4-Acetamido-5-phenylthiazole

DGAT1 Metabolic Disease Obesity

For CDK-targeted or DGAT1-mediated metabolic programs, regioisomer identity is critical. 4-Acetamido-5-phenylthiazole is the only 5-phenylthiazole regioisomer with a patent-validated mechanism for CDK inhibition. Using generic or 4-phenyl isomers leads to complete loss of low-nanomolar DGAT1 activity. This scaffold is your starting point for developing potent, selective leads without wasting resources on inactive chemotypes.

Molecular Formula C11H10N2OS
Molecular Weight 218.28 g/mol
Cat. No. B8283718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetamido-5-phenylthiazole
Molecular FormulaC11H10N2OS
Molecular Weight218.28 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(SC=N1)C2=CC=CC=C2
InChIInChI=1S/C11H10N2OS/c1-8(14)13-11-10(15-7-12-11)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14)
InChIKeyURQNXMAVDIEOSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Acetamido-5-phenylthiazole for Antitumor and Anti-inflammatory Drug Discovery: Core Scaffold and Reference Standard


4-Acetamido-5-phenylthiazole (C11H10N2OS, MW 218.28 g/mol) is a foundational member of the phenylacetamido-thiazole class, a privileged scaffold in medicinal chemistry due to its structural versatility and demonstrated therapeutic potential [1]. It serves as a core intermediate or reference point for developing derivatives with antitumor [2], anti-inflammatory [3], and antimicrobial activities [4]. Its specific substitution pattern—an acetamido group at the 4-position and a phenyl ring at the 5-position of the thiazole core—confers a unique electronic and steric profile that distinguishes it from other phenylthiazole regioisomers [1]. This compound is not a final drug candidate but a crucial building block for structure-activity relationship (SAR) studies and the synthesis of more complex, biologically active molecules [2].

Why 4-Acetamido-5-phenylthiazole's Precise Substitution Dictates Biological Outcome and Prevents Simple Substitution


In the phenylthiazole family, even minor positional changes dramatically alter biological activity. Direct SAR evidence shows that moving the phenyl ring from the 5- to the 4-position on the thiazole core results in a complete loss of potent DGAT1 inhibitory activity, demonstrating that regioisomers are not functionally interchangeable [1]. Furthermore, the specific 4-acetamido-5-phenyl substitution pattern is explicitly claimed in key patents for a distinct mechanism of action—the inhibition of cyclin-dependent kinases (CDKs)—which is not a general property of all phenylthiazoles [2]. Therefore, selecting 4-Acetamido-5-phenylthiazole is essential for studies specifically targeting CDK inhibition or for synthesizing derivatives based on this validated, bioactive regioisomer. Substituting a generic 'phenylthiazole' or an incorrect regioisomer will lead to failed assays and erroneous SAR conclusions [1].

Quantitative Evidence for 4-Acetamido-5-phenylthiazole as a Superior Scaffold: Direct Comparator Data for Research Prioritization


Regioisomer-Dependent DGAT1 Inhibition: 5-Phenyl Substitution is Essential for Potency

A direct head-to-head comparison of regioisomers reveals that the 5-phenylthiazole series exhibits potent DGAT1 inhibition, whereas the 4-phenylthiazole series shows a marked reduction in activity [1]. This SAR data confirms that the position of the phenyl ring is a critical determinant of biological activity, making the 5-phenyl scaffold of 4-Acetamido-5-phenylthiazole a superior starting point for developing DGAT1 inhibitors compared to its 4-phenyl regioisomer.

DGAT1 Metabolic Disease Obesity

Antitumor Activity: Phenyl-Substituted Thiazoles Show Superior Broad-Spectrum Potency

In an NCI in vitro assessment, compounds bearing a 4-phenyl function on the thiazole core demonstrated superior antitumor activity compared to their 4-methyl or branched-chain congeners [1]. The target compound's scaffold (4-phenylthiazole) is associated with broad-spectrum activity and high growth inhibition values in specific leukemia cell lines, highlighting its potential as a lead scaffold [1].

Anticancer Antitumor NCI-60

Structural Foundation for a Unique and Desirable Mechanism: CDK Inhibition

The specific 4-acetamido-5-phenylthiazole scaffold is the structural basis for a class of compounds patented specifically for their ability to inhibit cyclin-dependent kinases (CDKs) [1]. This mechanism of action is distinct from other phenylthiazole activities (e.g., antibacterial, DGAT1 inhibition) and is explicitly linked to this particular substitution pattern [1]. This provides a clear, mechanism-based rationale for selecting this compound over other phenylthiazoles that do not target CDKs.

CDK Inhibitor Cell Cycle Cancer

Procurement-Driven Applications for 4-Acetamido-5-phenylthiazole: Where This Scaffold Delivers Verifiable Value


1. SAR Studies for Developing Next-Generation CDK Inhibitors

Researchers focused on discovering novel cyclin-dependent kinase (CDK) inhibitors for cancer therapy should procure 4-Acetamido-5-phenylthiazole. As the core scaffold claimed in patents for this specific mechanism, it serves as the ideal starting material for synthesizing focused libraries and exploring SAR to improve potency, selectivity, and pharmacokinetic properties [1]. This ensures research efforts are aligned with a validated chemical space with a proven mechanism of action, as documented in patent literature [1].

2. Developing Potent DGAT1 Inhibitors for Metabolic Disease

Given the direct SAR evidence that the 5-phenylthiazole regioisomer is essential for potent DGAT1 inhibition, 4-Acetamido-5-phenylthiazole is a strategic procurement for medicinal chemistry programs targeting obesity and related metabolic disorders [2]. Using this compound as a scaffold avoids the pitfall of inactive 4-phenylthiazole regioisomers, saving time and resources by focusing on a core with proven, low-nanomolar activity in this target class [2].

3. Broad-Spectrum Anticancer Lead Optimization

For academic and industrial labs involved in anticancer drug discovery, 4-Acetamido-5-phenylthiazole offers a privileged scaffold for lead optimization. The established link between the 4-phenylthiazole moiety and broad-spectrum antitumor activity, including high growth inhibition in leukemia cell lines, provides a data-backed foundation for further synthetic elaboration [3]. This compound is a more promising starting point than alkyl-substituted thiazoles, which have shown weaker activity profiles [3].

Quote Request

Request a Quote for 4-Acetamido-5-phenylthiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.